3-(3,4-Dimethylcyclohexyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
3-(3,4-dimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-10-5-6-12(8-11(10)2)13-4-3-7-14-9-13/h10-14H,3-9H2,1-2H3 |
InChI Key |
YYCBVHNPUWYSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C2CCCNC2 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. For 3-(3,4-Dimethylcyclohexyl)piperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to determine the compound's relative stereochemistry. The presence of multiple chiral centers suggests that the compound can exist as a mixture of diastereomers, which would add complexity to the spectra.
Detailed Proton (¹H) and Carbon (¹³C) NMR Assignments
The ¹H NMR spectrum is expected to show a series of complex, overlapping multiplets in the aliphatic region, characteristic of saturated cyclic systems. The signals for the methyl groups would likely appear as doublets in the upfield region, while the protons on carbons adjacent to the nitrogen atom of the piperidine (B6355638) ring would be found further downfield.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the piperidine ring adjacent to the nitrogen (C-2 and C-6) are expected to be the most downfield among the sp³-hybridized carbons. The methyl carbons would be the most upfield signals.
Note: The following tables contain predicted data. Actual experimental values may vary.
Predicted ¹H NMR Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 1.5 - 2.5 | Broad Singlet | - |
| Piperidine H-2, H-6 | 2.8 - 3.2 | Multiplet | - |
| Piperidine H-3 | 1.8 - 2.2 | Multiplet | - |
| Cyclohexyl H-1' | 1.6 - 2.0 | Multiplet | - |
| Cyclohexyl H-3', H-4' | 1.4 - 1.8 | Multiplet | - |
| Ring CH₂ Protons | 0.9 - 1.9 | Overlapping Multiplets | - |
Predicted ¹³C NMR Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Piperidine C-2, C-6 | 45 - 55 |
| Piperidine C-3 | 35 - 45 |
| Piperidine C-4, C-5 | 24 - 35 |
| Cyclohexyl C-1' | 40 - 50 |
| Cyclohexyl C-3', C-4' | 30 - 40 |
| Cyclohexyl Ring CH₂ | 25 - 40 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To resolve the ambiguities inherent in the complex 1D spectra, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the piperidine ring and separately within the cyclohexane (B81311) ring, confirming the spin systems of each cyclic fragment.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of carbon signals based on the more dispersed and readily assignable proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons. HMBC is crucial for establishing the connectivity between the two rings, for instance, by showing a correlation between the proton at C-3 of the piperidine ring and C-1' of the cyclohexane ring. It would also confirm the positions of the methyl groups by showing correlations from the methyl protons to the C-3' and C-4' carbons of the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry. For example, NOE correlations between the proton at C-3 on the piperidine ring and specific protons on the cyclohexane ring would define the preferred conformation and the relative orientation of the two rings. Correlations involving the methyl protons and the methine protons at C-3' and C-4' would establish the cis or trans relationship of the dimethyl substituents on the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be utilized to determine the precise mass of the molecular ion. This allows for the calculation of the elemental formula with high confidence, confirming that the compound has the expected molecular formula of C₁₃H₂₅N.
Predicted HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅N |
| Calculated Exact Mass ([M+H]⁺) | 196.2060 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure. Key predicted fragmentation pathways for this compound include:
Alpha-cleavage: The bond adjacent to the nitrogen atom in the piperidine ring can break, leading to the formation of a stable iminium ion.
Cleavage of the C-C bond between the rings: This would result in fragment ions corresponding to the piperidinyl and dimethylcyclohexyl moieties.
Loss of a methyl group: Fragmentation involving the loss of a methyl radical (CH₃•) from the molecular ion is a common pathway.
Predicted Key MS/MS Fragments
| Predicted m/z | Proposed Fragment Structure / Loss |
|---|---|
| 195 | [M]⁺• (Molecular Ion) |
| 180 | [M - CH₃]⁺ |
| 98 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by absorptions typical of a secondary amine and saturated hydrocarbons.
Predicted Infrared (IR) Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 2850 - 2960 | C-H Stretch | sp³ C-H (Alkyl) |
| 1450 - 1470 | C-H Bend (Scissoring) | CH₂ |
Crystallographic Studies for Absolute Configuration and Conformational Insights
Crystallographic techniques provide the most definitive method for determining the spatial arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction for Defining Stereochemistry
Single-crystal X-ray diffraction (SCXRD) stands as a powerful and unambiguous tool for the determination of molecular structures, including the absolute stereochemistry of chiral centers. mdpi.com This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The way in which the X-rays are scattered by the electrons in the molecule allows for the creation of a detailed three-dimensional electron density map, from which the precise positions of the atoms can be determined. mdpi.com
No specific single-crystal X-ray diffraction data for this compound is publicly available at this time. However, the general principles of the technique would allow for the determination of key structural parameters if a suitable crystal were to be analyzed.
| Parameter | Description | Expected Outcome from SCXRD |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Provides information about the crystal system and packing. |
| Space Group | The symmetry elements present in the crystal. | Helps in solving the crystal structure. |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. | Defines the precise location of every atom in the molecule. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Reveals the geometry of the cyclohexyl and piperidine rings. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Provides insight into the puckering of the rings and the orientation of the substituents. |
| Absolute Configuration | The unambiguous assignment of R/S configuration at each stereocenter. | Determined through anomalous dispersion effects, typically by including a heavy atom. |
Chiroptical Methods for Stereochemical Assignment and Purity
Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are particularly useful for assigning absolute configuration and assessing the enantiomeric purity of a sample in solution. researchgate.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Chiral molecules will exhibit characteristic CD spectra with positive or negative peaks (known as Cotton effects) at the absorption wavelengths of their chromophores.
The sign and intensity of the Cotton effects in a CD spectrum are directly related to the absolute configuration of the molecule. By comparing the experimentally measured CD spectrum to that of a known standard or to a spectrum predicted by computational methods, the absolute stereochemistry of the compound can be determined. nih.gov CD spectroscopy is also a highly sensitive method for determining the enantiomeric excess of a sample, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers.
Specific experimental Circular Dichroism data for this compound is not currently available in the scientific literature. The application of this technique would be instrumental in confirming the absolute configuration of its stereoisomers in a solution state.
| Feature of CD Spectrum | Information Provided |
| Sign of Cotton Effect (+/-) | Directly correlates to the absolute configuration of the stereocenters near the chromophore. |
| Wavelength of Maxima/Minima | Corresponds to the electronic transitions of the molecule's chromophores. |
| Molar Ellipticity ([θ]) | The magnitude of the CD signal, which is proportional to the enantiomeric excess of the sample. |
Computational Chemistry and Theoretical Modeling of 3 3,4 Dimethylcyclohexyl Piperidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the interaction between a ligand, such as 3-(3,4-Dimethylcyclohexyl)piperidine, and a biological macromolecule, typically a protein receptor or an enzyme.
In a typical molecular docking study, a 3D model of this compound would be placed into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity.
For instance, if this compound were to be investigated as a potential ligand for a specific G-protein coupled receptor (GPCR), docking simulations would predict how the molecule fits into the receptor's binding pocket. The scoring function would then estimate the binding energy, providing a quantitative measure of the ligand's affinity for the receptor. A lower binding energy generally indicates a more stable and favorable interaction.
Illustrative Docking Results for this compound with a Hypothetical Receptor
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | TYR110, PHE250, ASP80 |
| 2 | -8.2 | TRP100, SER114, ASN240 |
| 3 | -7.9 | LEU90, VAL200, GLU150 |
This table is for illustrative purposes only, as no specific docking studies for this compound are publicly available.
Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These "molecular recognition elements" include:
Hydrogen Bonds: The piperidine (B6355638) nitrogen of this compound can act as a hydrogen bond acceptor, or if protonated, as a hydrogen bond donor. Docking would identify potential hydrogen bonding partners within the receptor's active site.
Hydrophobic Interactions: The dimethylcyclohexyl group provides a significant hydrophobic character to the molecule. Docking simulations would highlight interactions between this lipophilic moiety and nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the conformational flexibility of this compound and the stability of its complex with a biological target.
Both the piperidine and cyclohexyl rings in this compound are conformationally flexible. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form being the most stable. Similarly, the cyclohexyl ring also prefers a chair conformation. MD simulations can explore the conformational landscape of the molecule, revealing the relative stabilities of different conformers and the energy barriers for interconversion between them. The orientation of the methyl groups on the cyclohexyl ring (cis or trans) and the linkage to the piperidine ring will significantly influence the preferred conformations.
Illustrative MD Simulation Parameters for a this compound-Protein Complex
| Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| Temperature | 310 K |
| Pressure | 1 atm |
This table represents typical parameters for an MD simulation and is for illustrative purposes.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide highly accurate information about the geometry, electronic properties, and reactivity of this compound.
DFT can be used to:
Optimize Molecular Geometry: Determine the most stable 3D structure of the molecule with high precision.
Calculate Electronic Properties: Predict properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of the molecule.
Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 1.8 D |
This table is for illustrative purposes only, as no specific DFT studies for this compound are publicly available.
The MEP map generated from DFT calculations would visualize the electron-rich and electron-poor regions of the molecule, providing insights into its potential for intermolecular interactions. For this compound, the region around the nitrogen atom would be expected to be electron-rich (nucleophilic), while the hydrogen atoms would be electron-poor (electrophilic).
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its fundamental chemical properties. For this compound, an analysis would involve calculating the distribution of electrons within the molecule and determining the energies and shapes of its molecular orbitals.
Key aspects of this analysis would include:
Electron Density Distribution: Mapping the electron density would reveal regions of high and low electron concentration. The nitrogen atom in the piperidine ring is expected to be a region of high electron density due to its lone pair of electrons, making it a potential site for electrophilic attack or hydrogen bonding.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). The nitrogen atom would exhibit a region of negative electrostatic potential.
A hypothetical representation of molecular orbital energies is presented in the table below.
| Molecular Orbital | Energy (Arbitrary Units) | Characteristics |
| LUMO+1 | High | Antibonding |
| LUMO | Moderately High | Unoccupied, likely involved in accepting electrons |
| HOMO | Moderate | Occupied, highest energy, likely localized on nitrogen |
| HOMO-1 | Low | Occupied, lower energy |
Reactivity Predictions and Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the electronic structure calculations that can predict a molecule's reactivity. researchgate.netnih.gov These descriptors provide a quantitative basis for understanding how this compound might behave in a chemical reaction.
Important quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).
Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond. It can be calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to greater chemical hardness.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).
The following table provides a hypothetical set of quantum chemical descriptors for this compound.
| Quantum Chemical Descriptor | Predicted Value (Arbitrary Units) | Implication |
| Ionization Potential (I) | Moderate | Can donate electrons under certain conditions |
| Electron Affinity (A) | Low | Limited ability to accept electrons |
| Electronegativity (χ) | Moderate | Balanced electron-attracting ability |
| Chemical Hardness (η) | High | High stability, low reactivity |
| Electrophilicity Index (ω) | Low | Primarily acts as a nucleophile |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov While specific QSAR models for this compound are not available, we can outline the methodology for their development.
Development of Predictive Models for In Vitro Biological Activity
To develop a QSAR model, a dataset of structurally similar compounds with known biological activities is required. For piperidine derivatives, this could involve activities such as receptor binding affinity or enzyme inhibition. nih.gov
The steps involved in developing a predictive QSAR model would include:
Data Collection: Gathering a set of piperidine derivatives with measured in vitro biological activity.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a separate test set of compounds. mdpi.com
A hypothetical QSAR equation might look like:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2 are constants determined by the regression analysis.
Identification of Key Structural Features Influencing Activity
Once a validated QSAR model is established, it can be used to identify the key structural features that have the most significant impact on the biological activity. mdpi.com For this compound, this would involve analyzing the contribution of its different structural components.
Key structural features and their potential influence could include:
The Piperidine Ring: The basic nitrogen atom is often crucial for interaction with biological targets through hydrogen bonding or ionic interactions.
Substituent Position: The attachment of the dimethylcyclohexyl group at the 3-position of the piperidine ring defines the spatial arrangement of the molecule and its potential interactions with a receptor.
By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the specific steric, electronic, and hydrophobic properties that are either favorable or detrimental to the desired biological activity. This knowledge can then guide the design of new, more potent analogs.
Preclinical Pharmacological Investigations and Biological Target Deconvolution
In Vitro Receptor Binding and Functional Assays
In vitro assays are essential for determining the interaction of a compound with specific biological targets.
To understand the potential central nervous system effects of 3-(3,4-Dimethylcyclohexyl)piperidine, its binding affinity would need to be tested against a wide array of receptors. Studies on related compounds suggest potential interactions with several key receptor families:
Opioid Receptors: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor antagonists. wustl.edunih.govnih.gov Research has shown that N-substituted derivatives of this scaffold act as pure opioid antagonists at mu (µ) and kappa (κ) receptors, and most also show antagonism at the delta (δ) receptor. nih.gov The specific stereochemistry, such as the (3R,4R) configuration, can be more potent than the (3S,4S)-isomer. nih.govnih.gov
Sigma Receptors: Piperidine (B6355638) derivatives have been extensively investigated as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govresearchgate.net The piperidine moiety is considered a key structural element for affinity at the σ₁ receptor. nih.govunisi.it For instance, certain 3,3-dimethylpiperidines have been found to be highly selective for the σ₁ receptor over the σ₂ receptor. nih.govresearchgate.net
Serotonin (B10506) and Dopamine (B1211576) Receptors: Some (bisarylmethoxy)butylpiperidine derivatives have been evaluated for their activity at dopamine and serotonin receptor sites, alongside their primary action on neurotransmitter transporters. nih.gov
Neurotransmitter Transporters: The piperidine scaffold is present in compounds designed to inhibit neurotransmitter reuptake. For example, various piperidine analogues have shown high to moderate affinity for the dopamine transporter (DAT). nih.gov
Chemokine Receptors: A series of cis-3,4-disubstituted piperidines were synthesized and evaluated as potent antagonists for the CC chemokine receptor 2 (CCR2). lookchem.comnih.gov
Following initial affinity screening, assessing the compound's selectivity is crucial. This involves comparing its binding affinity (Ki) or inhibitory concentration (IC50) at its primary target(s) versus a panel of other receptors. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as nonselective opioid receptor antagonists, while other modifications led to potent and selective κ-opioid receptor antagonists. wustl.edunih.gov Similarly, high selectivity for the σ₁ receptor over the σ₂ receptor has been achieved with specific piperidine derivatives. nih.govresearchgate.net
Functional assays determine the biological effect of the compound upon binding to a receptor. A compound can act as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated), or a modulator (altering the receptor's response to an agonist).
Antagonist Activity: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are characterized as pure opioid receptor antagonists, showing no agonist activity in functional tests. nih.govnih.gov Functional assays for CCR2 have also identified piperidine derivatives as potent antagonists. lookchem.comnih.gov
Agonist/Antagonist Activity: For sigma receptor ligands, functional assays are conducted to investigate their potential agonist or antagonist properties. nih.govresearchgate.net
Enzyme Inhibition Studies
Investigating a compound's effect on enzyme activity is another critical aspect of its pharmacological profile.
The piperidine scaffold is found in various enzyme inhibitors. To characterize this compound, its activity would be assessed against a panel of relevant enzymes.
Kinases: The piperidine ring is a common feature in many kinase inhibitors developed for cancer therapy, targeting enzymes like Bruton's tyrosine kinase (BTK), anaplastic lymphoma kinase (ALK), and mitogen-activated protein kinase-1/2 (MEK1/2). nih.govpharmablock.com Structural modifications of piperidine-containing scaffolds have led to potent inhibitors of cyclin G-associated kinase (GAK). nih.gov
Cytochrome P450 Enzymes: Certain 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been shown to be potent inhibitors of aromatase, a cytochrome P450 enzyme. nih.gov Other studies have investigated the mechanism-based inhibition of cytochrome P-450 by heterocyclic analogues of phencyclidine. nih.gov
Understanding how a compound inhibits an enzyme is key to its development. The primary mechanisms are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orglibretexts.org
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This type of inhibition is not affected by substrate concentration. libretexts.orglibretexts.org
To determine the mechanism of inhibition for this compound, kinetic studies would be performed, analyzing enzyme activity at various substrate and inhibitor concentrations.
Cellular Biological Activity Studies
In Vitro Cell-Based Assays for Pathway Modulation
There are no published studies detailing the use of in vitro cell-based assays to investigate the pathway modulation effects of this compound.
Assessment of Biological Effects in Cultured Cell Lines (e.g., antiproliferation, apoptosis induction in specific cell types)
No research has been found that assesses the biological effects of this compound in cultured cell lines. Consequently, there is no data available regarding its potential antiproliferative or apoptosis-inducing activities.
Mechanism of Action at the Molecular and Cellular Level
Elucidation of Intracellular Signaling Pathways Affected
Due to the absence of cellular biological activity studies, the intracellular signaling pathways affected by this compound have not been elucidated.
Identification of Specific Molecular Targets within Biological Systems
There is no information available from target deconvolution studies or other experimental approaches that identifies the specific molecular targets of this compound within biological systems.
While research on other piperidine-containing molecules, such as piperine (B192125), has shown various biological activities including the induction of apoptosis and modulation of signaling pathways in cancer cell lines, these findings cannot be extrapolated to this compound without direct experimental evidence. The specific stereochemistry and substitution pattern of the dimethylcyclohexyl group can dramatically influence the pharmacological properties of the piperidine scaffold. Further research is required to determine the preclinical pharmacological profile and biological targets of this compound.
Structure Activity Relationship Sar Studies of 3 3,4 Dimethylcyclohexyl Piperidine Analogs
Impact of Piperidine (B6355638) Ring Substitution on Biological Activity
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly dictates the pharmacological properties of the resulting analog. ijnrd.org Modifications to the nitrogen atom (N-substituents) and the carbon atoms of the ring can profoundly alter how the molecule interacts with its biological target.
The substituent attached to the piperidine nitrogen is a critical determinant of biological activity. In studies of structurally related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs, which are pure opioid receptor antagonists, the N-substituent was found to primarily affect opioid receptor binding affinity and antagonist potency. nih.govwustl.edu
Research has shown that optimal potency is achieved when the N-substituent is a phenyl, thiophene, or cyclohexyl group connected to the nitrogen via a three-atom spacer. nih.gov Further enhancement of potency was observed with the addition of a hydroxyl group or a keto group to the N-substituent side chain. nih.gov For instance, N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were found to be antagonists at the μ and κ opioid receptors, with most also showing antagonism at the δ opioid receptor. nih.gov
| Compound Class | N-Substituent Feature | Impact on Potency | Reference |
|---|---|---|---|
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Phenyl, thiophene, or cyclohexyl group via a three-atom spacer | Optimal antagonist potency | nih.gov |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Addition of a hydroxy or keto group to the N-substituent | Improved antagonist potency | nih.gov |
| 4-(3-hydroxyphenyl)piperidines | Various N-substituents | μ and κ opioid receptor antagonism | nih.gov |
Substitutions on the carbon atoms of the piperidine ring also play a crucial role in defining the pharmacological profile of the analogs. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that neither the 3-methyl nor the 4-methyl group on the piperidine ring is essential for potent μ and κ opioid receptor antagonist activity. nih.gov
Role of the 3,4-Dimethylcyclohexyl Moiety
The 3,4-dimethylcyclohexyl group is a key feature that significantly influences the molecule's interaction with its target, primarily through steric and conformational effects.
The stereochemistry of the cyclohexyl ring is a critical factor in determining biological potency. In studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine isomers, the trans-(3R,4R) configuration was generally more potent than the trans-(3S,4S) isomer in receptor binding and functional antagonist assays. nih.gov One of the most potent compounds identified, LY255582, was confirmed by X-ray crystallography to have the (3R,4R) configuration on the piperidine ring, which is directly related to the cyclohexyl moiety's orientation in the parent structure. nih.gov
Further research on 1-(1-phenyl-2-methylcyclohexyl)piperidines, which are analogs of the anesthetic phencyclidine (PCP), demonstrated significant enantioselectivity at the PCP binding site. The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, with an absolute configuration of 1S,2R, was found to be approximately five times more potent than PCP in vitro and nine times more potent than its (+)-trans enantiomer. nih.gov This highlights the ability of the receptor to discriminate between stereoisomers, underscoring the importance of specific steric arrangements for optimal ligand-target interactions.
| Compound Series | More Potent Isomer | Observation | Reference |
|---|---|---|---|
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | trans-(3R,4R) | Greater potency in receptor binding and antagonist tests compared to the (3S,4S) isomer. | nih.gov |
| 1-(1-phenyl-2-methylcyclohexyl)piperidines | (-)-trans-(1S,2R) | Nine times more potent in vitro and four times more potent in vivo than the (+)-trans enantiomer. | nih.gov |
Modifications to the substituents on the cyclohexyl ring, including the number, position, and type of alkyl groups, can dramatically alter biological activity. For example, in the study of 1-(1-phenylcyclohexyl)piperidine (PCP) analogs, the position of a single methyl group on the cyclohexyl ring had a profound impact. The (-)-trans isomer with a methyl group at the 2-position was the most potent compound among simple methyl-substituted analogs. nih.gov In contrast, analogs with the methyl group at the 4-position showed that the cis-isomer was more potent than the trans-isomer, but both were considerably less potent than the 2-methyl substituted analog. nih.gov
Replacing the cyclohexyl ring with other cyclic moieties can also lead to significant changes in activity. For instance, in a series of inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), replacement of a cyclohexyl group with a phenyl ring resulted in a loss of both biochemical and whole-cell activity. researchgate.net This suggests that the specific conformational properties and hydrophobic interactions afforded by the cyclohexyl ring are crucial for the activity of certain classes of compounds.
Contribution of Linking Groups and Side Chains to Potency and Selectivity
Linking groups and side chains that connect the core piperidine and cyclohexyl moieties to other functional groups are instrumental in modulating potency and selectivity. As mentioned previously, a three-atom spacer was found to be optimal for linking N-substituents in a series of opioid antagonists. nih.gov
The nature of the side chain itself is also vital. The addition of a hydroxyl group to the N-substituent side chain of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines improved potency. nih.gov In a different class of compounds, piperidine derivatives investigated as sigma-1 receptor ligands featured an alkyl spacer linking a naphthalene (B1677914) nucleus to the piperidine ring. nih.gov The length and composition of such linkers and side chains influence the molecule's ability to adopt the correct orientation within the binding pocket of a receptor, thereby affecting its affinity and efficacy.
Comparative SAR Analysis with Related Piperidine and Cyclohexyl Derivatives
A comparative analysis of the structure-activity relationships of 3-(3,4-dimethylcyclohexyl)piperidine analogs with other piperidine and cyclohexyl derivatives reveals key structural features that influence their pharmacological effects.
In contrast to substitutions on the cyclohexyl ring, modifications to the piperidine ring in other classes of compounds have shown varied effects. For instance, in some series of piperidine derivatives, N-alkylation can decrease potency but not efficacy. nih.gov The nature of the substituent at the 3-position of the piperidine ring is also crucial. The presence of a bulky and lipophilic group like a dimethylcyclohexyl moiety suggests that the target receptor has a corresponding hydrophobic pocket that can accommodate this group.
The table below summarizes the general SAR trends observed in related piperidine and cyclohexyl derivatives, which can be used to infer the potential SAR of this compound analogs.
| Structural Modification | General Effect on Activity in Related Compounds | Inferred Implication for this compound Analogs |
| Cyclohexyl Ring Methylation | Reduced potency in arylcyclohexylamines nih.gov | The number and position of methyl groups on the cyclohexyl ring likely modulate binding affinity. |
| Piperidine N-Substitution | Varied effects; can decrease potency in some series nih.gov | N-substitution could be a key point for modifying pharmacokinetic and pharmacodynamic properties. |
| Piperidine Ring Substitution | Position and nature of substituent are critical for activity | The 3-position substitution with the dimethylcyclohexyl group is a primary determinant of the compound's pharmacological profile. |
| Stereochemistry of Cyclohexyl Substituents | Generally a significant factor in receptor binding | The relative orientation (cis/trans) of the methyl groups would significantly impact the conformational preference and biological activity. |
Rational Design Principles Derived from SAR for Lead Optimization
The insights gained from SAR studies of this compound and related compounds can be applied to the rational design of new analogs with improved properties, a process known as lead optimization. The goal is to enhance desired characteristics such as potency, selectivity, and pharmacokinetic profile while minimizing off-target effects.
Based on the comparative SAR analysis, several rational design principles can be proposed for the lead optimization of this chemical scaffold:
Exploring Cyclohexyl Ring Modifications: Given that methyl substitution on the cyclohexyl ring affects potency, a systematic exploration of the number and position of these alkyl groups is a logical step. nih.gov Synthesizing analogs with single methyl groups at different positions (2, 3, or 4) or with other small alkyl groups could help to map the hydrophobic pocket of the target receptor in more detail.
Systematic Variation of Piperidine Substituents: The piperidine ring offers multiple points for modification. N-substitution with various small alkyl or functional groups could be explored to fine-tune the compound's polarity, metabolic stability, and receptor affinity. Additionally, substitutions at other positions on the piperidine ring could be investigated to explore new interactions with the biological target.
Stereochemical Control: The stereochemistry of the dimethylcyclohexyl group is likely to be a critical factor. The synthesis and biological evaluation of individual stereoisomers (e.g., cis and trans isomers) would be essential to identify the optimal three-dimensional arrangement for high-affinity binding. This is a common strategy in drug design to improve potency and reduce side effects.
Bioisosteric Replacement: The cyclohexyl ring or the piperidine ring could be replaced with other cyclic or heterocyclic structures to explore different conformational spaces and potential new interactions. For example, replacing the cyclohexane (B81311) with a cyclopentyl or cycloheptyl ring, or the piperidine with a pyrrolidine (B122466) or azepane ring, could lead to novel compounds with different pharmacological profiles.
The following table outlines some rational design strategies and their potential outcomes for the lead optimization of this compound analogs.
| Design Strategy | Rationale | Potential Outcome |
| Varying Cyclohexyl Alkylation | To probe the size and nature of the hydrophobic binding pocket. nih.gov | Enhanced potency and selectivity. |
| Piperidine N-Functionalization | To modulate physicochemical properties and explore additional binding interactions. | Improved pharmacokinetic properties (e.g., solubility, metabolic stability). |
| Synthesis of Pure Stereoisomers | To determine the optimal 3D conformation for receptor binding. | Increased potency and reduced off-target effects. |
| Scaffold Hopping | To discover novel chemical series with potentially improved properties. | Identification of new lead compounds with different intellectual property profiles. |
By applying these rational design principles, medicinal chemists can systematically modify the structure of this compound to develop new chemical entities with potentially enhanced therapeutic value.
Derivatization and Analog Synthesis for Advanced Research
Design and Synthesis of Novel 3-(3,4-Dimethylcyclohexyl)piperidine Derivatives
The design of new derivatives often begins with a known bioactive scaffold, such as the closely related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which have been extensively studied as opioid receptor antagonists. nih.govnih.gov The synthesis of such piperidine (B6355638) cores can be achieved through various established chemical routes. A common approach involves the catalytic hydrogenation of substituted pyridine (B92270) precursors. dtic.milnih.gov For instance, appropriately substituted pyridines can be reduced under mild and practical conditions to generate the more structurally complex piperidine ring with a high degree of stereochemical control. whiterose.ac.uk
Alternative synthetic strategies include:
Reductive Amination: Cyclization of ϖ-amino fatty acids or amino-aldehydes can form the piperidine ring. nih.gov
Cyclization Reactions: Methods like the Dieckmann condensation can be used to form 4-piperidones, which are versatile intermediates for further modification. dtic.mil
Intramolecular Cyclization: Radical-mediated amine cyclization or other intramolecular reactions can be employed to construct the heterocyclic ring from linear precursors. nih.gov
Once the core piperidine structure is synthesized, further derivatization is typically performed at the piperidine nitrogen atom, which serves as a convenient point for introducing chemical diversity. nih.govlookchem.com
Systematic Exploration of Substituent Effects via Chemical Libraries
A systematic exploration of how different chemical groups (substituents) affect the biological activity of a lead compound is crucial for optimizing its properties. This is often accomplished by creating chemical libraries, which are collections of structurally related compounds.
In research on the analogous trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, extensive structure-activity relationship (SAR) studies have been conducted, particularly focusing on the N-substituent. nih.govnih.gov These studies revealed that the nature of the group attached to the piperidine nitrogen significantly influences opioid receptor binding affinity and antagonist potency. nih.gov Optimal potency was observed when the N-substituent consisted of a phenyl, thiophene, or cyclohexyl group attached via a three-atom spacer. nih.gov The addition of a hydroxyl or keto group to this side chain was found to further improve potency. nih.gov
The data below, derived from studies on these analogs, illustrates the impact of N-substituent modification on opioid receptor antagonist activity.
| Compound | N-Substituent | Opioid Antagonist Potency (Relative) |
|---|---|---|
| Analog 1 | -CH2CH2CH2-Phenyl | High |
| Analog 2 | -CH2CH2CH2-Cyclohexyl | High |
| Analog 3 | -CH2CH2CH(OH)-Phenyl | Very High |
| Analog 4 | -CH2CH2C(=O)-Cyclohexyl | Very High |
| Analog 5 | -CH3 | Low |
This table is based on findings from related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs. nih.gov
Bioisosteric Replacements within the Chemical Scaffold
Within the broader class of piperidine-based compounds, several bioisosteric replacements have been explored:
Functional Group Replacement: In studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, researchers successfully replaced the critical phenolic hydroxyl group with a carboxamide moiety. The resulting analog displayed high affinity for the µ-opioid receptor, demonstrating that the carboxamide group is an effective bioisostere for the phenolic group in this context. nih.gov
Scaffold Hopping: The core piperidine ring itself can be replaced with other cyclic structures. For example, 2-azaspiro[3.3]heptane has been proposed and validated as a bioisostere for the piperidine ring, offering a similar three-dimensional structure but with potentially different physicochemical properties like lipophilicity and metabolic stability. researchgate.net
Strategies for Enhancing Selectivity and Receptor Subtype Specificity
For a compound to be a useful research tool or a potential therapeutic agent, it often needs to interact selectively with a specific biological target, such as a particular receptor subtype. openaccessjournals.com Enhancing this selectivity is a primary goal of analog design.
Strategies employed in the development of selective piperidine derivatives include:
Modification of Substituents: Fine-tuning the structure of substituents can introduce specific interactions with the target receptor that are not possible with other subtypes. In a series of piperidine-4-carboxamide derivatives, modifying the group attached to the amide nitrogen and the group on the piperidine nitrogen led to compounds with very high affinity and selectivity for the σ1 receptor over the σ2 subtype. nih.gov For instance, a derivative featuring a 4-chlorobenzyl group on the piperidine nitrogen and a tetrahydroquinoline moiety on the amide showed a σ1 affinity (Ki) of 3.7 nM and a selectivity ratio (Kiσ2/Kiσ1) of 351. nih.gov
Conformational Constraint: Introducing rigidity into the molecule, for example by using cyclic structures as substituents, can lock the compound into a conformation that is preferred by one receptor subtype over another. nih.gov The piperidine moiety itself has been identified as a critical structural element for achieving dual activity at histamine (B1213489) H3 and sigma-1 (σ1) receptors, while replacement with a piperazine (B1678402) ring drastically altered the selectivity profile. nih.gov
Synthesis of Deuterated or Isotope-Labeled Analogs for Research Applications
Isotopically labeled compounds, where one or more atoms are replaced with a heavier isotope (e.g., hydrogen with deuterium, ¹²C with ¹³C), are indispensable tools in modern research. medchemexpress.commedchemexpress.com These labeled analogs are chemically identical to the parent compound but are easily distinguishable using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. scbt.com
The synthesis of deuterated analogs of this compound would provide significant advantages for several research applications:
Metabolic Studies: Deuterated compounds are widely used to study the metabolic fate of a drug. By tracking the labeled molecule and its metabolites, researchers can identify pathways of degradation and potential drug-drug interactions. scbt.com
Pharmacokinetic Analysis: Labeled compounds can serve as internal standards in quantitative bioanalysis (e.g., LC-MS), allowing for highly accurate measurement of the drug's concentration in biological fluids over time.
Mechanism of Action Studies: Isotope labeling can be used to investigate specific interactions between a ligand and its receptor.
Methods for preparing deuterium-incorporated piperidines often involve the deuteration of pyridine precursors, although achieving high levels of regio- and stereoselectivity can be challenging. researchgate.net These synthetic efforts are crucial for creating the advanced molecular probes needed to fully elucidate the pharmacological properties of new chemical entities. researchgate.net
Analytical Method Development for Research and Preclinical Quantification
Chromatographic Methods for Purity Assessment and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
For high-sensitivity quantification, particularly in biological matrices for preclinical studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net The piperidine (B6355638) nitrogen is readily protonated, making it highly suitable for positive mode electrospray ionization (ESI).
An LC-MS/MS method using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for trace-level analysis. nih.gov A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This technique minimizes matrix effects and allows for quantification at very low concentrations. nih.govnih.gov
Table 2: Proposed LC-MS/MS Parameters for Quantification
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18 or HILIC, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (MRM) | [M+H]⁺ → Specific Product Ion (e.g., loss of dimethylcyclohexyl group) |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. While 3-(3,4-Dimethylcyclohexyl)piperidine itself may have limited volatility, GC-MS is particularly useful for analyzing potential volatile metabolites that may arise during preclinical studies. mdpi.comcsu.edu.au
For direct analysis of the parent compound or its non-volatile metabolites, derivatization is often necessary to increase volatility and improve chromatographic peak shape. This typically involves reacting the amine group with reagents like silylating agents (e.g., BSTFA) or acylating agents.
Metabolite profiling by GC-MS involves comparing the chromatograms of control samples with those from samples exposed to the compound. mdpi.com New peaks in the exposed samples can be identified by their mass spectra, potentially revealing metabolic pathways such as oxidation, demethylation, or ring-opening of the parent compound. nih.gov
Capillary Electrophoresis (CE) Techniques for Separation
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of analytes in an electric field. chromatographytoday.com This technique provides very high separation efficiency and requires minimal sample and solvent consumption. chromatographyonline.com For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode. The analysis is typically run in an acidic buffer where the piperidine amine is protonated, imparting a positive charge and allowing it to migrate toward the cathode.
CE is particularly advantageous for chiral separations, which can be achieved by adding a chiral selector to the background electrolyte. chromatographytoday.comnih.govmdpi.com This creates transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and enabling their separation. chromatographytoday.com
Methodologies for Stereoisomer Separation and Quantification
The structure of this compound contains three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). Since different stereoisomers can have distinct pharmacological properties, their separation and quantification are critical. minia.edu.egosti.gov
The primary technique for this is chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP). hplc.eudiva-portal.org CSPs are designed to have differential interactions with the enantiomers of an analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including those with multiple stereoisomers. hplc.eu
Another approach is indirect separation, where the racemic mixture is derivatized with an enantiomerically pure chiral derivatizing agent. nih.goviitr.ac.in This reaction converts the pairs of enantiomers into pairs of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column. nih.govresearchgate.net
Table 3: Comparison of Chiral Stationary Phases for Stereoisomer Separation by HPLC
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Applicability |
|---|---|---|
| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves of the polysaccharide structure. nih.gov | High; versatile for a wide range of compounds, including non-aromatic amines. |
| Pirkle-type (e.g., (R)-3,5-dinitrobenzoyl-phenylglycine) | Based on π-π interactions, hydrogen bonding, and dipole stacking. | Moderate; typically more effective for compounds with aromatic rings or other π-systems. |
| Macrocyclic antibiotic (e.g., Vancomycin, Teicoplanin) | Utilizes multiple interaction points within the complex three-dimensional structure of the antibiotic. mdpi.com | High; particularly effective for amines and amino acids. |
Metabolic Fate Studies in Research Models
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental tools in early drug discovery to predict the in vivo metabolic clearance of a compound. springernature.com These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.
Microsomal Stability in Liver Fractions (e.g., rat liver microsomes)
Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of cytochrome P450 (CYP450) enzymes, which are key players in phase I metabolism. nih.gov The stability of a compound in the presence of rat liver microsomes (RLM) is a common preliminary assessment.
While specific data for 3-(3,4-Dimethylcyclohexyl)piperidine is not available in the reviewed literature, studies on structurally related piperidine (B6355638) derivatives provide valuable insights. For instance, research on various piperidine-containing molecules demonstrates that their stability in rat liver microsomes can vary significantly depending on the nature and position of substituents. researchgate.net Generally, the piperidine ring itself can be a site of metabolic modification. Increased resistance to hepatic metabolism is sometimes observed when alkyl substituents are introduced to hinder oxidative processes. researchgate.net
A study on a compound, referred to as "compound 12," which shares some structural similarities, showed modest stability in rat microsomes, with 16.7% of the compound remaining after a 120-minute incubation period. researchgate.net This suggests that compounds with similar scaffolds can be susceptible to significant metabolism in this in vitro model.
Interactive Data Table: Illustrative Microsomal Stability of a Related Piperidine Compound
| Species | Microsomal Fraction | Incubation Time (min) | % Compound Remaining |
| Rat | Liver Microsomes | 120 | 16.7% |
| Mouse | Liver Microsomes | 120 | 27.5% |
| Human | Liver Microsomes | 120 | 72.6% |
Note: This data is for a structurally analogous compound and is presented for illustrative purposes due to the absence of direct data for this compound. researchgate.net
Metabolic Stability in Hepatocyte Cultures
Hepatocytes, the primary cells of the liver, contain a full complement of both phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive in vitro model compared to microsomes. springernature.com Studies in hepatocyte cultures can provide a more accurate prediction of in vivo hepatic clearance.
Currently, there are no published studies specifically detailing the metabolic stability of this compound in hepatocyte cultures. However, based on the general metabolism of piperidine-containing drugs, it is anticipated that the compound would undergo metabolism in these systems. The rate and extent of metabolism would be influenced by the activity of various enzymes present in the hepatocytes.
Identification and Characterization of Metabolites in Preclinical Models
Identifying the metabolites of a compound is crucial for understanding its biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).
For piperidine-containing compounds, common metabolic pathways include N-dealkylation, ring oxidation (hydroxylation), and subsequent conjugation reactions (phase II metabolism). acs.orgnih.gov In the case of N-ethyl-3-piperidyl benzilate, incubation with rat liver homogenates resulted in the formation of 3-piperidyl benzilate (via N-deethylation) and N-ethyl-3-hydroxypiperidine (via hydrolysis). nih.gov
For this compound, potential metabolic transformations could include:
Hydroxylation of the cyclohexyl or piperidine ring.
Oxidation of the methyl groups on the cyclohexyl ring.
N-dealkylation if the piperidine nitrogen is substituted.
Ring-opening of the piperidine ring, although this is a less common pathway. nih.gov
Without experimental data, the precise metabolites of this compound remain speculative.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)
The cytochrome P450 (CYP450) superfamily of enzymes is predominantly responsible for the phase I metabolism of a vast number of xenobiotics. researchgate.net Identifying the specific CYP450 isoforms involved in a compound's metabolism is important for predicting potential drug-drug interactions.
Studies on various 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is a major isoform catalyzing their N-dealkylation reactions. acs.org CYP2D6 can also play a significant role in the metabolism of certain piperidine-containing compounds. acs.orgdoi.org For the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine, CYP1A2 and CYP3A4 are the main enzymes responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary enzyme for mono-2- and di-2-sulfoxidation. researchgate.net
Given these precedents, it is plausible that the metabolism of this compound is also mediated by one or more CYP450 isoforms, with CYP3A4 and CYP2D6 being likely candidates for investigation.
Correlation between Structural Features and Metabolic Stability
The structural features of a molecule play a defining role in its metabolic stability. For piperidine derivatives, several structural aspects can influence their metabolic fate:
Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a key determinant of metabolism. N-dealkylation is a common pathway for N-substituted piperidines, and the rate of this reaction can be influenced by the size and electronic properties of the alkyl group. acs.orgnih.gov
Substitution on the Piperidine Ring: The presence of substituents on the piperidine ring can affect metabolic stability. Bulky substituents may sterically hinder the approach of metabolizing enzymes, thereby increasing stability. researchgate.net The dimethyl substitution at the 3 and 4 positions of the cyclohexyl ring in the target compound may also influence its interaction with metabolic enzymes.
Lipophilicity: In general, increased lipophilicity can lead to greater susceptibility to metabolism by CYP450 enzymes, which are located in the lipid-rich endoplasmic reticulum. The dimethylcyclohexyl group contributes to the lipophilicity of this compound and may therefore influence its metabolic profile.
Future Research Directions and Emerging Applications
Exploration of Additional Biological Targets and Mechanisms
The structural framework of piperidine (B6355638) allows it to interact with a diverse range of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org While initial investigations into analogs may focus on a specific target class, such as the known activity of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor antagonists, the broader potential of the 3-(3,4-dimethylcyclohexyl)piperidine scaffold remains largely untapped. wustl.edu
Future research should systematically screen this compound and its derivatives against a wide panel of biological targets to uncover novel activities. This could lead to the identification of lead compounds for various therapeutic areas. clinmedkaz.org For instance, piperidine derivatives have been investigated for their utility in treating cancer, central nervous system (CNS) disorders, and infectious diseases. clinmedkaz.orgresearchgate.netnih.gov A comprehensive approach to target identification could reveal unexpected mechanisms of action and open new avenues for drug development.
Table 1: Potential Biological Target Classes for this compound Derivatives
| Target Class | Potential Therapeutic Application | Rationale based on Piperidine Scaffold |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Pain Management | The piperidine moiety is a key pharmacophore in many GPCR ligands, including opioid and serotonin (B10506) receptor modulators. nih.gov |
| Ion Channels | Cardiovascular Diseases, Neurological Disorders | Piperidine-containing compounds can modulate the function of various voltage-gated ion channels. clinmedkaz.org |
| Kinases | Cancer, Inflammatory Diseases | The piperidine ring serves as a scaffold in the design of specific kinase inhibitors. pharmablock.commdpi.com |
| Transporter Proteins | Depression, Neurological Disorders | Derivatives can act as inhibitors of neurotransmitter transporters like serotonin. pharmablock.com |
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. intimal.edu.my These computational tools can significantly accelerate the design and optimization of novel therapeutic agents. For this compound, AI and ML can be employed in several key areas.
Table 2: AI and ML Applications in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Adversarial Networks (GANs) | Algorithms that generate novel molecular structures with specific desired properties. springernature.com | Rapid creation of diverse and focused virtual libraries of analogs for screening. |
| Reinforcement Learning | Models that learn to design molecules by optimizing for a specific objective, such as binding affinity. eurekalert.org | Design of highly potent and selective compounds tailored to a specific biological target. |
| Predictive QSAR Modeling | Machine learning models that predict the biological activity of compounds based on their chemical structure. mdpi.com | Prioritization of synthetic efforts on compounds with the highest probability of success. |
Development of Advanced Synthetic Methodologies for Analogs
To fully explore the chemical space around the this compound scaffold, the development of efficient and versatile synthetic methods is crucial. Modern organic synthesis offers a range of advanced methodologies that can be applied to generate a diverse library of analogs for structure-activity relationship (SAR) studies. nih.gov
Recent advances in catalysis, such as iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or rhodium- and palladium-catalyzed hydrogenations, provide stereoselective routes to highly substituted piperidines. mdpi.comsemanticscholar.org Multicomponent reactions offer a streamlined approach to building molecular complexity in a single step, enabling the rapid synthesis of highly functionalized piperidine derivatives. ajchem-a.com Furthermore, novel cyclization strategies, including oxidative amination of alkenes and radical cyclizations of enynes, can provide access to unique piperidine structures that are not readily accessible through traditional methods. nih.gov Applying these modern synthetic techniques will be essential for creating a comprehensive library of this compound analogs for biological evaluation. nih.govwhiterose.ac.uk
Investigation of Stereoisomeric Diversity in Biological Systems
The this compound structure contains multiple chiral centers, resulting in a number of possible stereoisomers. Stereochemistry is a critical factor in pharmacology, as different enantiomers and diastereomers of a drug can exhibit significantly different biological activities, potencies, and toxicity profiles. mdpi.com This is often due to the three-dimensional nature of receptor binding sites and enzyme active sites.
A comprehensive investigation into the pharmacological properties of this compound requires the synthesis and biological evaluation of each individual stereoisomer. While some studies on piperidine derivatives have found that optical isomers can exhibit similar effects, it is often the case that one isomer is significantly more active or possesses a different pharmacological profile. nih.govnih.gov Therefore, a key future direction is the stereoselective synthesis of all possible isomers of this compound. This will allow for a detailed understanding of the stereochemical requirements for interaction with specific biological targets and will be crucial for the development of potent and selective therapeutic agents. mdpi.com
Role as a Privileged Structure in Specific Research Areas
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.gov The piperidine ring is a quintessential example of such a scaffold. pharmablock.com By modifying the substituents on this core ring, medicinal chemists can develop ligands for a wide variety of receptors and enzymes.
Future research should investigate whether the specific this compound framework can itself serve as a privileged structure for particular families of biological targets. The bulky and lipophilic dimethylcyclohexyl group may confer specific properties, such as improved membrane permeability or unique interactions within a binding pocket. For example, the related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class has been a fruitful lead structure for developing potent and selective opioid receptor antagonists. wustl.edu Similarly, the this compound scaffold could prove to be a valuable template for designing modulators of other CNS targets or for targets where its specific stereochemical and conformational properties provide a therapeutic advantage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
